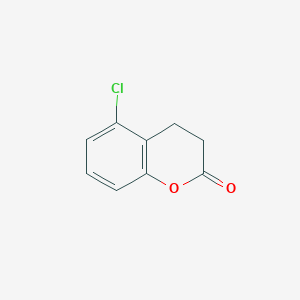
5-Chlorochroman-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chlorochroman-2-one is a chemical compound belonging to the chromanone family. Chromanones are a class of benzopyran derivatives that exhibit a wide range of biological and pharmacological activities. The structure of this compound consists of a chromanone core with a chlorine atom substituted at the 5th position. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorochroman-2-one can be achieved through various methods. One common approach involves the organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols, followed by PCC oxidation and dehydroxylation . This method provides high yields and excellent stereoselectivity.
Industrial Production Methods: In industrial settings, the preparation of this compound may involve the interaction of 1-methylcyclobutanol with calcium hypochlorite, followed by the decomposition of the hypochlorite in the presence of an iron(II) salt . This method ensures high selectivity and conversion rates.
Análisis De Reacciones Químicas
Types of Reactions: 5-Chlorochroman-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using PCC (Pyridinium chlorochromate) to form corresponding chromanones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Chromanone derivatives.
Reduction: Chromanol derivatives.
Substitution: Various substituted chromanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chlorochroman-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: this compound derivatives exhibit potential anticancer, anti-inflammatory, and antiviral activities.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Chlorochroman-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and proteins, leading to its therapeutic effects. For example, it may inhibit protein kinases involved in cancer cell proliferation or enzymes responsible for inflammatory responses .
Comparación Con Compuestos Similares
Chroman-4-one: Lacks the chlorine substitution but shares the chromanone core structure.
Chroman-2-one: Similar core structure but without the chlorine atom.
Chroman-4-one derivatives: Various substituted derivatives with different biological activities.
Uniqueness: 5-Chlorochroman-2-one is unique due to the presence of the chlorine atom at the 5th position, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its potency and selectivity in various applications compared to its non-chlorinated counterparts.
Propiedades
Fórmula molecular |
C9H7ClO2 |
|---|---|
Peso molecular |
182.60 g/mol |
Nombre IUPAC |
5-chloro-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C9H7ClO2/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-3H,4-5H2 |
Clave InChI |
AAPLLCVKRMUZOJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)OC2=C1C(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Propanediol, 2-(hydroxymethyl)-2-[(phenylmethoxy)methyl]-](/img/structure/B13659949.png)
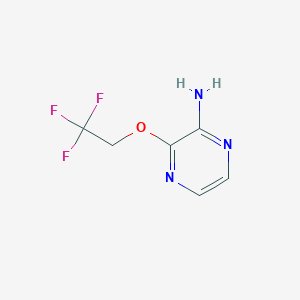
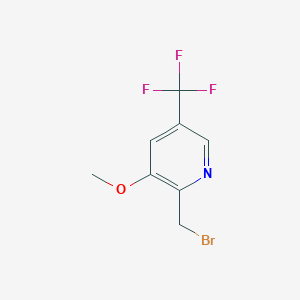

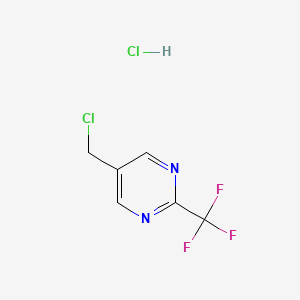
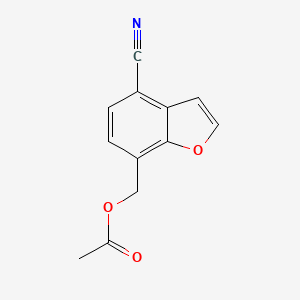
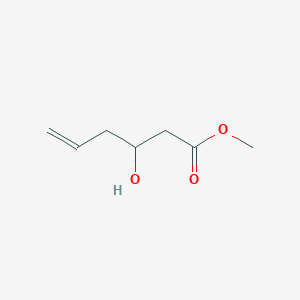
![2,2',7,7'-Tetra(pyridin-4-yl)-9,9'-spirobi[fluorene]](/img/structure/B13659997.png)
![2-Methylbenzo[d]thiazole-4-carboxamide](/img/structure/B13659998.png)
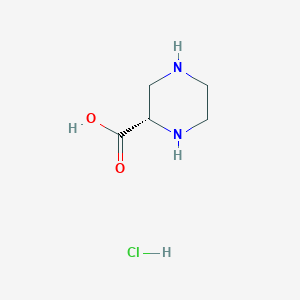
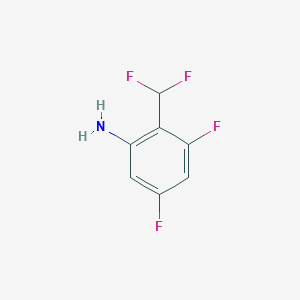

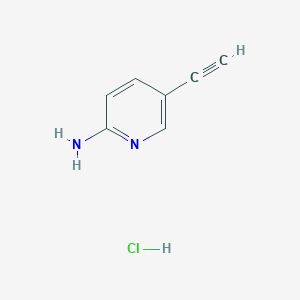
![8-Fluoropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13660022.png)
